molecular formula C31H30N2O4S B388750 ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE

Cat. No.: B388750
M. Wt: 526.6g/mol
InChI Key: CMUFEBXKFPOBIC-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-isopropylbenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by the cyclization of appropriate precursors such as α-haloketones and thioureas under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of the thiazole derivative with a suitable aldehyde or ketone in the presence of a base.

    Introduction of Substituents: The various substituents, such as the isopropylbenzylidene, methoxy-naphthyl, and ethyl carboxylate groups, are introduced through specific reactions like alkylation, acylation, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-isopropylbenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Ethyl 2-(4-isopropylbenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its chemical properties.

Mechanism of Action

The mechanism of action of ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways.

    Receptor Binding: It may interact with cellular receptors, leading to changes in cell signaling and function.

    DNA Intercalation: The compound may intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Ethyl 2-(4-isopropylbenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives, such as:

  • Ethyl 2-(4-methylbenzylidene)-5-(2-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
  • Ethyl 2-(4-chlorobenzylidene)-5-(2-methoxy-1-naphthyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

These compounds share similar core structures but differ in their substituents, which can lead to variations in their chemical properties and applications. The uniqueness of ETHYL (2E)-5-(2-METHOXYNAPHTHALEN-1-YL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C31H30N2O4S

Molecular Weight

526.6g/mol

IUPAC Name

ethyl (2E)-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-2-[(4-propan-2-ylphenyl)methylidene]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C31H30N2O4S/c1-6-37-30(35)26-19(4)32-31-33(28(26)27-23-10-8-7-9-22(23)15-16-24(27)36-5)29(34)25(38-31)17-20-11-13-21(14-12-20)18(2)3/h7-18,28H,6H2,1-5H3/b25-17+

InChI Key

CMUFEBXKFPOBIC-KOEQRZSOSA-N

SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=C(C=C5)C(C)C)S2)C

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)/C(=C\C5=CC=C(C=C5)C(C)C)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=C(C=CC4=CC=CC=C43)OC)C(=O)C(=CC5=CC=C(C=C5)C(C)C)S2)C

Origin of Product

United States

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